tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
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Overview
Description
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is a complex organic compound that features a thienopyridine core structure
Preparation Methods
The synthesis of tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate typically involves multiple steps. The process often begins with the preparation of the thienopyridine core, followed by the introduction of the t-butoxycarbonyl and morpholine-4-carbonyl groups. Reaction conditions may include the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride.
Deprotection: The t-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid.
Scientific Research Applications
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the morpholine ring can interact with enzymes or receptors, influencing their activity. The thienopyridine core may also play a role in binding to specific proteins or nucleic acids, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other thienopyridine derivatives and morpholine-containing molecules. Compared to these, tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Examples of similar compounds include:
- 5-t-Butoxycarbonyl-2-(piperidine-4-carbonyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
- 5-t-Butoxycarbonyl-2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine .
Properties
Molecular Formula |
C17H24N2O4S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H24N2O4S/c1-17(2,3)23-16(21)19-5-4-13-12(11-19)10-14(24-13)15(20)18-6-8-22-9-7-18/h10H,4-9,11H2,1-3H3 |
InChI Key |
GDBLVYAUPNQGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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